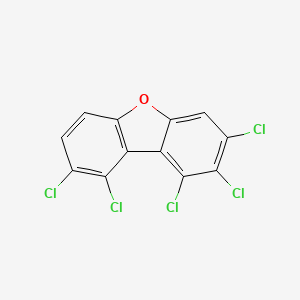

1,2,3,8,9-Pentachlorodibenzofuran

Vue d'ensemble

Description

1,2,3,8,9-Pentachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds characterized by the presence of multiple chlorine atoms attached to a dibenzofuran structure . These compounds are known for their persistence in the environment and potential toxic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,3,8,9-Pentachlorodibenzofuran can be synthesized through various methods, including the pyrolysis or incineration of chlorine-containing products at temperatures below 1200°C . This process often involves the presence of chlorine donors, which facilitate the substitution of hydrogen atoms with chlorine atoms on the dibenzofuran structure .

Industrial Production Methods

Industrial production of polychlorinated dibenzofurans, including this compound, typically occurs as an unintended byproduct during the manufacturing of other chlorinated compounds . These compounds are not deliberately produced in large quantities but are often found as contaminants in various industrial processes .

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,8,9-Pentachlorodibenzofuran undergoes several types of chemical reactions, including:

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce more highly chlorinated dibenzofurans, while reduction reactions may yield less chlorinated derivatives .

Applications De Recherche Scientifique

Environmental Monitoring and Analysis

1. Environmental Testing Standards

1,2,3,8,9-Pentachlorodibenzofuran is utilized in environmental testing to monitor contamination levels in various matrices such as soil, water, and biological samples. Reference standards are available for accurate quantification in laboratory settings. For instance, a standard solution with a concentration of approximately 25 ng/mL in nonane is commercially available for use in environmental assessments .

2. Dioxin and Furan Analysis

The compound is significant in the analysis of dioxins and furans due to its toxicological properties. It is included in studies assessing the presence of these harmful substances in industrial effluents and atmospheric samples. Its detection is crucial for regulatory compliance and public health safety .

Toxicological Research

1. Carcinogenicity Studies

Research has indicated that this compound may exhibit carcinogenic properties. Studies have shown that exposure to related compounds can lead to increased incidences of liver tumors in animal models . The National Toxicology Program has conducted bioassays that provide data on the carcinogenic potency of polychlorinated dibenzofurans, highlighting the need for further investigation into their long-term effects on human health .

2. Reproductive and Developmental Toxicity

Evidence suggests that exposure to polychlorinated dibenzofurans can result in reproductive toxicity and developmental issues. For example, prenatal exposure has been linked to congenital anomalies and cognitive deficits in offspring . These findings underscore the importance of understanding the implications of such compounds on human health.

Case Studies

1. The University of Michigan Dioxin Exposure Study

A notable case study involved individuals with elevated serum concentrations of 2,3,4,7,8-pentachlorodibenzofuran (a related compound). This study provided insights into dietary sources of exposure and the health implications associated with high serum levels of dioxins and furans . The findings emphasized the need for continuous monitoring and assessment of exposure pathways.

2. Residual Risk Assessments

The Environmental Protection Agency (EPA) has conducted assessments regarding the residual risks associated with emissions from facilities that may release polychlorinated dibenzofurans into the environment. These assessments help identify potential health risks to nearby populations and inform regulatory measures to mitigate exposure .

Regulatory Implications

This compound falls under stringent regulations due to its hazardous nature. It is classified as a substance that poses significant risks to human health and the environment. Regulatory bodies require thorough risk assessments for any industrial applications involving this compound to ensure public safety.

Mécanisme D'action

1,2,3,8,9-Pentachlorodibenzofuran exerts its effects through interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator . Upon binding to this receptor, the compound activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation leads to various biochemical and toxicological effects, including disruption of endocrine functions and promotion of carcinogenicity .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,8,9-Pentachlorodibenzofuran is similar to other polychlorinated dibenzofurans, such as:

2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.

1,2,3,7,8-Pentachlorodibenzofuran: Shares similar chemical properties and toxicological effects.

2,3,4,7,8-Pentachlorodibenzofuran: Another highly toxic congener with similar environmental and health impacts.

Uniqueness

What sets this compound apart is its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological profile . This unique structure allows for distinct interactions with molecular targets, contributing to its specific effects and applications in scientific research .

Activité Biologique

1,2,3,8,9-Pentachlorodibenzofuran (PeCDF) is a chlorinated aromatic compound that has garnered attention due to its potential biological activity and toxicity. This article explores the biological effects of PeCDF based on various research findings, including its mechanisms of action, toxicological effects, and case studies.

- Chemical Formula : C₁₂H₃Cl₅O

- Molecular Weight : 340.42 g/mol

- CAS Number : 83704-54-5

PeCDF exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR), which is involved in the regulation of various biological processes, including xenobiotic metabolism and endocrine function. Upon binding to AhR, PeCDF can induce the expression of cytochrome P450 enzymes (CYPs), particularly CYP1A1 and CYP1A2, which are crucial for the metabolism of many environmental toxins and drugs.

Enzyme Induction Studies

Research indicates that PeCDF significantly increases hepatic EROD (ethoxyresorufin-O-deethylase) activity, a marker for CYP1A1 induction. In a study involving rats administered PeCDF, hepatic EROD activity was significantly elevated at multiple time points (14, 31, and 53 weeks) compared to vehicle controls .

Acute and Chronic Toxicity

PeCDF has been associated with various toxicological effects:

- Hepatotoxicity : Studies have shown dose-dependent increases in liver weight and incidences of hepatocellular hypertrophy in rats exposed to PeCDF . Chronic exposure led to significant nonneoplastic lesions in the liver and increased incidences of hepatocellular adenoma and cholangiocarcinoma.

- Endocrine Disruption : Exposure to PeCDF has been linked to alterations in thyroid hormone levels. In a long-term study, significant decreases in serum thyroxine (T₄) levels were observed .

- Reproductive and Developmental Toxicity : The compound has been implicated in reproductive toxicity, potentially affecting steroid hormone metabolism. Changes in steroid metabolism patterns were noted, which could contribute to endocrine symptoms associated with exposure .

Yusho Incident

The Yusho incident in Japan involved individuals exposed to a mixture containing PeCDF through contaminated rice oil. Long-term follow-up studies revealed persistent health issues among affected individuals, including chloracne and other skin disorders, as well as increased risks for liver disease and cancer .

Summary of Biological Activities

Propriétés

IUPAC Name |

1,2,3,8,9-pentachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-4-1-2-6-8(10(4)15)9-7(18-6)3-5(14)11(16)12(9)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGLWUJPCTUDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=CC(=C(C(=C32)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232567 | |

| Record name | 1,2,3,8,9-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83704-54-5 | |

| Record name | 1,2,3,8,9-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,8,9-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,8,9-Pentachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,8,9-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE3372MT2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.